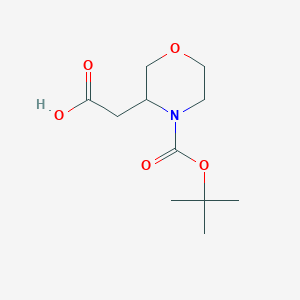

4-Boc-3-Carboxymethylmorpholine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626109 | |

| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859155-89-8 | |

| Record name | [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Boc 3 Carboxymethylmorpholine and Its Chiral Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to chiral molecules, avoiding the need for resolving racemic mixtures. These methods establish the desired stereocenter with high enantioselectivity during the synthetic sequence.

Transition metal-catalyzed asymmetric hydrogenation is a powerful, atom-economical method for creating stereogenic centers. nih.govsioc-journal.cn This approach is particularly effective for the synthesis of chiral N-heterocycles. nih.gov In the context of 3-substituted morpholines, the strategy typically involves the hydrogenation of a dehydromorpholine precursor, which can be considered a type of cyclic enamide or β-acylamino-alkenoate.

The key to this transformation is the use of a chiral catalyst, most commonly a complex of rhodium (Rh) or iridium (Ir) with a chiral phosphine (B1218219) ligand. sioc-journal.cnresearchgate.net For the synthesis of 2-substituted chiral morpholines, rhodium complexes with large-bite-angle bisphosphine ligands, such as SKP-Rh, have proven highly effective, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.govrsc.org While the asymmetric hydrogenation for 3-substituted chiral morpholines has been documented as more challenging, with earlier examples reporting modest enantiomeric excess (73% ee), the principle remains a viable and attractive strategy. researchgate.netrsc.org

The general approach involves synthesizing a dehydromorpholine with a carboxymethyl or related ester group at the C3 position. The subsequent hydrogenation of the endocyclic C=C bond, guided by the chiral catalyst, establishes the stereocenter at the C3 position.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Morpholine (B109124) Synthesis A representative table based on findings for analogous structures.

| Catalyst/Ligand | Substrate Type | Solvent | Pressure (atm) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| SKP-Rh complex | 2-Substituted Dehydromorpholine | Toluene | 50 | 12 | >99 | 92 | researchgate.net |

| Bisphosphine-Rhodium | 2-Substituted Dehydromorpholine | Not Specified | Not Specified | Not Specified | Quantitative | up to 99 | nih.govrsc.org |

| [(S,S)-Ts-DPEN]Ru | Aminoalkyne (forms morpholine in situ) | Toluene | Not Applicable | 24 | 93 | 99 | organic-chemistry.org |

Stereoselective Formation of the Morpholine Ring System

An alternative to creating the stereocenter on a pre-formed ring is to establish chirality during the cyclization process itself. Several methodologies have been developed for the stereoselective formation of the morpholine ring. These strategies can be broadly categorized based on when the key stereocenter is formed: before, during, or after cyclization. researchgate.net

One effective method involves the intramolecular cyclization of a chiral precursor. For instance, a chiral amino alcohol, derived from a chiral pool material like an amino acid, can be cyclized to form the morpholine ring, transferring the existing stereochemistry into the final product. unimi.it Another powerful approach is the ring-opening of an N-activated aziridine (B145994) with an organocuprate, followed by a ring-closing reaction with a vinylsulfonium salt, which can be performed under microwave conditions to assemble enantiopure 3-substituted morpholines. acs.org

Organocatalysis has also emerged as a potent tool. For example, the intramolecular aza-Michael addition of an alcohol onto an α,β-unsaturated system tethered to a nitrogen atom can be catalyzed by a chiral organic molecule to produce chiral 3-acylmethyl morpholines. researchgate.net Similarly, tandem reactions that combine hydroamination and asymmetric transfer hydrogenation can convert aminoalkyne substrates into 3-substituted morpholines with high enantioselectivity in a single pot. organic-chemistry.org

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations, such as resolving racemic mixtures or creating chiral centers with high precision under mild conditions.

Kinetic resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. In the context of 4-Boc-3-carboxymethylmorpholine, this would typically involve the resolution of a racemic ester derivative, such as methyl or ethyl 4-Boc-morpholine-3-carboxylate. Lipases are a class of hydrolase enzymes frequently employed for this purpose due to their stereoselectivity, stability in organic solvents, and broad substrate tolerance. mdpi.com

Burkholderia cepacia lipase (B570770) (BCL), also known as Pseudomonas cepacia lipase (PCL), is a versatile and effective biocatalyst for the kinetic resolution of various chiral molecules, including cyclic β-amino acids and 1,2-diols. researchgate.netresearchgate.net The process involves the enantioselective hydrolysis of the ester. The enzyme preferentially catalyzes the hydrolysis of one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. researchgate.net By stopping the reaction at approximately 50% conversion, both the resulting acid and the remaining ester can be isolated in high enantiomeric purity. nih.gov Immobilizing the enzyme on a solid support can enhance its stability and allow for easier separation and recycling of the biocatalyst. mdpi.comresearchgate.net

Table 2: Representative Hydrolase-Catalyzed Kinetic Resolutions A summary of typical results for analogous substrates.

| Enzyme | Substrate Type | Reaction Type | Enantiomeric Ratio (E) | Product ee (%) | Reference |

| Burkholderia cepacia lipase (PS-D) | Cyclic β-amino acid ester | Hydrolysis | >200 | >99 | researchgate.net |

| Pseudomonas cepacia lipase (PCL) | Morita-Baylis-Hillman Acetate (B1210297) | Hydrolysis | 53 | 92 | nih.gov |

| Candida antarctica lipase B (CalB) | Atropoisomeric benzylalcohol | Acetylation | 120 | >99 | nih.gov |

| Candida rugosa lipase | Racemic morpholine ester | Hydrolysis | High | Not specified | researchgate.net |

Enantioselective Transformations in the Synthesis of Morpholine Derivatives

Beyond kinetic resolution, enzymes can be used in other enantioselective transformations to build the chiral morpholine core. Desymmetrization of a meso or prochiral substrate is a highly efficient strategy. For example, a prochiral dicarbonyl compound could be selectively reduced by an alcohol dehydrogenase to yield a chiral hydroxy-ketone, which can then be cyclized to form the morpholine ring.

A more advanced approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single desired enantiomer. A DKR of a suitable morpholine precursor could be achieved by combining a lipase (like CalB) for selective acylation with a metal catalyst (e.g., a Ruthenium complex) to racemize the alcohol substrate, leading to a single chiral acetate product in high yield and enantioselectivity. nih.gov Furthermore, enantioselective ring-opening of symmetrical cyclic carbonates with morpholine, catalyzed by a chiral guanidinium (B1211019) salt, represents another innovative strategy to access optically pure building blocks that could be elaborated into the target compound. acs.org

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) is a powerful technology for the automated or parallel synthesis of compound libraries, which is highly valuable in drug discovery. The use of a solid support simplifies purification, as excess reagents and byproducts are simply washed away from the resin-bound product.

The synthesis of a this compound derivative on a solid phase would typically begin by anchoring a suitable starting material to a resin. The "Boc" (tert-butoxycarbonyl) protecting group is central to one of the classical SPOS strategies. seplite.comseplite.com In this method, the α-amino group is protected by the acid-labile Boc group. chempep.com

A potential solid-phase route could start with a resin-bound amino alcohol. The synthesis of the morpholine ring could be performed on the solid support, followed by functionalization. Alternatively, a pre-formed Boc-protected morpholine carboxylic acid could be attached to a resin, such as a Marshall linker, via its carboxylic acid group. nih.gov The Boc protecting group on the nitrogen could then be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the newly freed secondary amine could be subjected to further reactions. chempep.comnih.gov Finally, the desired product is cleaved from the solid support using specific cleavage cocktails (e.g., strong acids like hydrogen fluoride (B91410) or TFMSA for traditional Boc-SPOS linkers) to yield the final this compound. seplite.com This approach allows for the rapid generation of a variety of analogues by modifying the building blocks used in the solid-phase sequence.

Application of the Boc Strategy in Solid-Phase Peptide Synthesis for Related Structures

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), particularly in what is known as the Boc/Bzl protection scheme. peptide.com This strategy employs the acid-labile Boc group for the temporary protection of the Nα-amino group of an amino acid, while more robust, acid-stable groups like benzyl (B1604629) (Bzl) derivatives are used for permanent side-chain protection. peptide.com A building block such as this compound can be conceptualized as a non-natural amino acid analogue, where the morpholine scaffold introduces unique conformational constraints into a peptide backbone.

In this context, the synthesis cycle begins with the C-terminal amino acid attached to a solid support, typically a resin. iris-biotech.de The Boc group on this initial residue is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA), to expose the free amine. peptide.com Following neutralization, the next Boc-protected amino acid in the sequence—which could be a specialized residue like this compound—is introduced. A coupling agent then facilitates the formation of a new peptide bond between the free amine of the resin-bound residue and the carboxylic acid of the new residue.

The advantages of the Boc strategy include its high efficiency and the generation of high-quality peptides. sunresinlifesciences.com The process is iterative, with each cycle of deprotection and coupling extending the peptide chain. iris-biotech.de The use of excess reagents can drive reactions to completion, and the solid-phase nature of the synthesis simplifies purification, as excess reagents and byproducts are simply washed away by filtration. iris-biotech.de Once the desired peptide sequence incorporating the morpholine moiety is assembled, a final, harsh acid treatment, such as with hydrofluoric acid (HF), is used to cleave the completed peptide from the resin and remove the permanent side-chain protecting groups. peptide.com

Protocols for Oligomer Preparation and Chain Block Construction Incorporating Morpholine Moieties

The incorporation of morpholine units into oligomeric structures is a key strategy for creating synthetic molecules with novel functions, such as antisense therapeutics. A prominent example is the synthesis of phosphorodiamidate morpholino oligomers (PMOs), which are used to modulate gene expression. google.com The construction of these oligomers involves the sequential addition of morpholino subunits, which can be doubly protected to control the synthetic process. google.com

While specific protocols for oligomers of this compound are not widely published, a general protocol for the construction of a peptide-like oligomer on a solid support can be extrapolated from standard SPPS and oligomer preparation techniques. nih.govnih.gov The process would involve the systematic elongation of a chain using the morpholine-based building block.

Below is an interactive table outlining a hypothetical protocol for the solid-phase synthesis of a short oligomer using a morpholine-based building block.

| Step | Procedure | Reagents/Solvents | Purpose | Typical Duration |

|---|---|---|---|---|

| 1 | Resin Swelling | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | To prepare the solid support for reaction by solvating the polymer chains. | 30-60 min |

| 2 | Boc Deprotection | 25-50% Trifluoroacetic Acid (TFA) in DCM | To remove the temporary Boc protecting group from the N-terminus of the growing chain. peptide.com | 20-30 min |

| 3 | Washing | DCM, Isopropanol, DMF | To remove excess TFA and byproducts. | 5 x 1 min |

| 4 | Neutralization | 5-10% Diisopropylethylamine (DIEA) in DMF | To neutralize the TFA salt and generate the free amine for coupling. peptide.com | 2 x 5 min |

| 5 | Coupling | This compound, Coupling Agents (e.g., HBTU, DIC), DIEA in DMF | To form a peptide bond between the resin-bound amine and the new morpholine building block. | 1-4 hours |

| 6 | Washing | DMF, DCM | To remove excess reagents and unreacted building blocks. | 5 x 1 min |

| 7 | Repeat | - | Return to Step 2 to elongate the chain with the next building block. | - |

| 8 | Final Cleavage | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | To cleave the completed oligomer from the resin and remove side-chain protecting groups. peptide.com | 1-2 hours |

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like morpholine nucleoside analogues often relies on multi-step synthetic pathways. These routes can be classified as either convergent or divergent. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together near the end of the sequence. A divergent approach begins with a common intermediate that is elaborated into a variety of different target molecules. Both strategies are fundamental to efficiently building molecular complexity. youtube.comyoutube.com

Thio-Wittig Reaction Strategies in Morpholine Nucleoside Analogues

The Wittig reaction is a powerful tool for carbon-carbon double bond formation by reacting a carbonyl compound with a phosphonium (B103445) ylide. masterorganicchemistry.comunigoa.ac.in A variation of this, the Horner-Wadsworth-Emmons (HWE) or "Thio-Wittig" reaction, uses a phosphonate (B1237965) carbanion stabilized by a sulfur-containing group. This approach is instrumental in the synthesis of thio-analogs of nucleosides, where a sulfur atom replaces an oxygen atom in the sugar or base moiety, often imparting unique biological properties.

In the context of morpholine nucleoside analogues, a synthetic strategy could involve preparing a morpholine-based aldehyde as one key intermediate. A separate synthesis would furnish a sulfur-containing phosphonate ylide, potentially derived from a modified pyrimidine (B1678525) or purine (B94841) base. The crucial C-C bond-forming step would be the Thio-Wittig reaction between these two fragments.

For instance, the synthesis of 2-thio-substituted uracil (B121893) derivatives containing a morpholine ring has been reported, typically achieved through the S-alkylation of a thiouracil precursor. nih.gov A more advanced strategy could involve:

Preparation of a Morpholine Aldehyde : Synthesis of a chiral morpholine derivative bearing an aldehyde function at a key position (e.g., C3).

Synthesis of a Thio-Base Phosphonate : Preparation of a pyrimidine or purine base containing a thiomethylphosphonate group.

Thio-Wittig Olefination : Reaction of the morpholine aldehyde with the deprotonated thio-base phosphonate to form a vinyl sulfide (B99878) linkage, creating the core structure of the target nucleoside analogue.

Further Modifications : Subsequent steps such as reduction of the double bond and manipulation of protecting groups would complete the synthesis.

This strategy allows for the late-stage combination of two complex fragments, a hallmark of a convergent approach, enabling modular access to a library of different thio-nucleoside analogues.

Deprotection Methodologies (e.g., Trifluoroacetic Acid Treatment)

The removal of the Boc protecting group is a critical step in many synthetic sequences involving this compound. The standard method for Boc deprotection utilizes trifluoroacetic acid (TFA), a strong acid that effectively cleaves the tert-butyl carbamate (B1207046) without disturbing more robust protecting groups like benzyl esters. commonorganicchemistry.comacsgcipr.org

The mechanism proceeds through the protonation of the carbamate oxygen by TFA. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and yielding the free amine as its TFA salt. commonorganicchemistry.com The volatile tert-butyl cation can be scavenged by additives to prevent side reactions. peptide.com

Protocols for Boc deprotection are generally straightforward, typically involving the treatment of the protected substrate with a solution of TFA in an inert solvent such as dichloromethane (DCM). commonorganicchemistry.comrsc.org The reaction is often performed at room temperature and is usually complete within a few hours.

The following table provides examples of common conditions for TFA-mediated Boc deprotection, drawn from various experimental procedures. commonorganicchemistry.com

| Protocol Example | Substrate Concentration | TFA Concentration | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| 1 | 75 mg in 1 mL | 50% (v/v) | DCM | Room Temperature | 2 hours | commonorganicchemistry.com |

| 2 | Not specified | 25% (v/v) | DCM | Room Temperature | 2 hours | commonorganicchemistry.com |

| 3 | 17.4 g in 120 mL | ~16% (v/v) (5 eq.) | DCM | Room Temperature | 18 hours | commonorganicchemistry.com |

| 4 | 1.5 g in 15 mL | ~17% (v/v) | DCM | 0°C to Room Temp | Not specified | commonorganicchemistry.com |

| 5 | Not specified | 50% (v/v) | DCM or CH₂Cl₂/MeOH | 0°C to Room Temp | Until completion (TLC) | rsc.org |

Derivatization and Scaffold Functionalization of 4 Boc 3 Carboxymethylmorpholine

Chemical Modifications of the Carboxymethyl Group

The carboxymethyl group serves as a primary handle for introducing molecular diversity. Its carboxylic acid functionality can be readily transformed into a variety of other functional groups, enabling the synthesis of a broad spectrum of derivatives.

Esterification and Amidation Reactions for Diverse Functionalization

Esterification and amidation are fundamental transformations for derivatizing the carboxylic acid of 4-Boc-3-carboxymethylmorpholine. These reactions are widely employed to append various molecular fragments, thereby modulating the physicochemical properties and biological activity of the resulting compounds.

Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification with a range of alcohols. reddit.com Similarly, the formation of amides with primary and secondary amines can be achieved using various peptide coupling agents. mdpi.comresearchgate.netresearchgate.net The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization, particularly when dealing with chiral amines or alcohols. rsc.org

The strategic application of these reactions allows for the introduction of a wide array of functional groups, including aliphatic chains, aromatic rings, and other heterocyclic systems. This diversity is critical for creating libraries of compounds for high-throughput screening in drug discovery programs.

Reduction, Oxidation, and Coupling Reactions of the Carboxylic Acid

Beyond ester and amide formation, the carboxylic acid of this compound can undergo a variety of other chemical transformations. Reduction of the carboxylic acid, typically using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), affords the corresponding primary alcohol. This alcohol can then serve as a precursor for further functionalization, such as etherification or oxidation to an aldehyde.

Conversely, oxidative decarboxylation reactions can be employed to generate a new carbon-carbon bond at the position of the carboxyl group. While specific examples for this exact substrate are not prevalent in the reviewed literature, various methods for oxidative decarboxylation of carboxylic acids are well-established in organic synthesis.

Coupling reactions, such as the Curtius, Hofmann, or Schmidt rearrangements, can be utilized to convert the carboxylic acid into an amine via an isocyanate intermediate. This provides a pathway to derivatives with a different connectivity and functionality compared to those obtained through direct amidation.

Transformations Involving the Morpholine (B109124) Nitrogen (Post-Boc Deprotection)

The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This deprotection unmasks the secondary amine, opening up a new site for a plethora of chemical modifications.

The free secondary amine can undergo a wide range of reactions, including:

N-Alkylation: Introduction of alkyl, aryl, or heterocyclic groups.

N-Acylation: Formation of amides, carbamates, and ureas.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Cyclization Reactions: The secondary amine can participate in intramolecular cyclization reactions to form bicyclic systems.

Recent research has shown that the reactivity of cyclic secondary amines like morpholine can lead to interesting transformations. For instance, reaction with an anomeric amide reagent can generate nonstabilized cyclic isodiazene intermediates, which can then rearrange to form cyclic tetrazines. acs.orgacs.org While not a direct functionalization in the traditional sense, this highlights the potential for skeletal editing of the morpholine ring itself.

Stereospecific Derivatization for the Generation of Bioactive Compound Libraries

The chiral center at the 3-position of this compound is a key feature that allows for the generation of stereochemically defined compound libraries. Maintaining the stereochemical integrity during derivatization is paramount for producing enantiomerically pure compounds, which is often crucial for achieving selective biological activity.

The synthesis of enantiopure this compound often starts from chiral precursors like (R)- or (S)-glycidol. rsc.orgscispace.com Subsequent transformations must be carefully chosen to avoid racemization. For example, in amidation and esterification reactions, the use of appropriate coupling agents and non-basic conditions can help preserve the stereochemistry of the chiral center. rsc.org

By employing stereospecific reactions, it is possible to create libraries of diastereomers and enantiomers. This allows for a systematic exploration of the structure-activity relationship (SAR) and the identification of the optimal stereoisomer for a particular biological target. The ability to rapidly construct diverse libraries of stereochemically pure nucleoside analogs from simple achiral materials further underscores the power of this approach in drug discovery. nih.gov

Synthesis of Morpholine Nucleoside Analogues (MorGly) as Nucleic Acid Mimics

A particularly significant application of this compound and its derivatives is in the synthesis of morpholine nucleoside analogues, often referred to as MorGly units. These are key components of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides that have shown great promise in the treatment of various genetic diseases. scispace.com

The synthesis of these analogues typically involves the coupling of a modified morpholine scaffold to a nucleobase. rsc.orgscispace.com The carboxymethyl group of this compound can be a precursor to the hydroxymethyl group often found in these scaffolds, which is then used for coupling to the nucleobase. The development of novel synthetic routes to these morpholino monomers is an active area of research, with the goal of improving efficiency and allowing for greater diversification of the resulting oligomers. rsc.orgscispace.comresearchgate.net

The ability to introduce modifications at various positions of the morpholine ring and the nucleobase allows for the fine-tuning of the properties of the resulting PMOs, such as their binding affinity to target RNA, their resistance to nuclease degradation, and their cellular uptake.

Applications in Medicinal Chemistry and Drug Discovery Research

A Key Chiral Building Block in Pharmaceutical Development

Chirality is a fundamental consideration in drug design, as the stereochemistry of a molecule can profoundly influence its biological activity. 4-Boc-3-Carboxymethylmorpholine, as a chiral molecule, provides a stereochemically defined framework that is instrumental in the synthesis of enantiomerically pure drug candidates. This is crucial for achieving target specificity and minimizing off-target effects.

Synthesis of Novel Bioactive Molecules and Potential Drug Candidates

The inherent structural rigidity and defined stereochemistry of this compound make it an attractive starting material for the synthesis of a diverse array of complex bioactive molecules. The morpholine (B109124) ring, a privileged scaffold in medicinal chemistry, is frequently found in approved drugs and clinical candidates. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled and sequential chemical modifications, while the carboxymethyl group at the 3-position provides a convenient handle for further functionalization and elaboration of the molecular structure.

Medicinal chemists utilize this building block to construct novel chemical entities with potential therapeutic applications across various disease areas. The morpholine core can be strategically incorporated to modulate the physicochemical properties of a molecule, influencing its interaction with biological targets.

Development of Agents for Neurological Disorders

The morpholine nucleus is particularly prevalent in agents targeting the central nervous system (CNS). Its physicochemical properties often contribute to favorable blood-brain barrier (BBB) penetration, a critical attribute for drugs intended to act on the brain. The incorporation of the this compound scaffold can lead to the development of novel drug candidates for a range of neurological and psychiatric conditions.

While specific clinical candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of chiral morpholine derivatives has shown promise in the preclinical development of agents for conditions such as Alzheimer's disease, Parkinson's disease, and various neuropsychiatric disorders. The constrained nature of the morpholine ring can help in optimizing the spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for CNS targets.

Contributions to Drug Efficacy and Bioavailability Enhancement

The ultimate success of a drug candidate depends not only on its intrinsic activity at a biological target but also on its ability to reach that target in sufficient concentrations and for an appropriate duration. The structural features of this compound can be leveraged to positively influence the pharmacokinetic properties of a drug molecule.

Structural Influences on Solubility and Pharmacokinetic Properties

The morpholine ring is known to enhance the aqueous solubility of organic molecules, a key factor for oral bioavailability. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving interactions with water molecules. By incorporating the this compound scaffold, medicinal chemists can fine-tune the lipophilicity of a compound, striking a balance between solubility and membrane permeability, which is essential for absorption and distribution in the body.

Table 1: Influence of Morpholine Scaffold on Physicochemical Properties

| Property | General Influence of Morpholine Moiety |

| Aqueous Solubility | Generally increased |

| Lipophilicity (LogP) | Can be modulated based on substituents |

| Membrane Permeability | Favorable for CNS penetration |

| Metabolic Stability | Generally good |

Design of Compounds with Improved Pharmacological Profiles

The rigid, chair-like conformation of the morpholine ring in this compound can be exploited to pre-organize the substituents on a molecule in a conformationally favored state for binding to a biological target. This "conformational constraint" can lead to a reduction in the entropic penalty upon binding, resulting in higher affinity and potency.

By strategically positioning pharmacophoric elements on the morpholine scaffold, chemists can design molecules with enhanced selectivity for their intended target, thereby reducing the likelihood of off-target interactions and associated side effects. This rational design approach, facilitated by building blocks like this compound, is a cornerstone of modern drug discovery.

Integration into Peptide and Peptidomimetic Chemistry

Peptides are important signaling molecules in the body, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to overcome these limitations.

This compound serves as a valuable building block in the synthesis of peptidomimetics. Its constrained cyclic structure can be used to mimic the turns and loops of natural peptides, which are often critical for their biological activity. By replacing a portion of a peptide sequence with a morpholine-based scaffold, it is possible to create more rigid structures that are less susceptible to enzymatic degradation.

The carboxymethyl group of this compound can be readily coupled to amino acids or other peptide fragments using standard peptide synthesis protocols. The resulting peptidomimetics can exhibit improved pharmacological properties, including enhanced stability, better oral absorption, and increased potency.

Table 2: Application of Morpholine Scaffolds in Peptidomimetics

| Application | Advantage Conferred by Morpholine Scaffold |

| Turn Mimetics | Induces stable turn conformations in peptide chains. |

| Conformational Constraint | Reduces flexibility, potentially increasing binding affinity. |

| Metabolic Stability | Increases resistance to proteolytic degradation. |

| Scaffold for Side-Chain Display | Orients pharmacophoric side chains for optimal target interaction. |

Utility as a Protective Group in Selective Amino Acid Modification

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group in peptide synthesis, valued for its stability under various reaction conditions and its facile removal under moderately acidic conditions. peptide.com In the context of this compound, the Boc group serves to protect the secondary amine of the morpholine ring, preventing its participation in unwanted side reactions during the modification of amino acids or the elongation of peptide chains.

This protection strategy allows for the selective functionalization of the carboxymethyl group. For instance, the carboxylic acid can be activated and coupled with the amino group of an amino acid or peptide, effectively incorporating the morpholine moiety as a constrained amino acid mimetic. The Boc group ensures that the morpholine nitrogen does not interfere with this coupling reaction, thereby enabling high specificity in the modification process. The general principle of using Boc-protected amino acids is fundamental to solid-phase peptide synthesis (SPPS), where sequential addition of amino acids builds a peptide chain. acs.orgscispace.com

Facilitation of Complex Peptide Structure Creation with High Specificity

The rigid structure of the morpholine ring in this compound can be exploited to introduce conformational constraints into peptide backbones. Such constraints are highly desirable in drug design as they can lock the peptide into a bioactive conformation, leading to increased potency, selectivity, and metabolic stability. The defined stereochemistry of the 3-carboxymethylmorpholine core allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. nih.gov

The synthesis of peptidomimetics containing unnatural amino acids, such as those derived from this compound, has become an important strategy in drug discovery. nih.gov By replacing a natural amino acid with this morpholine-based analogue, researchers can create novel peptide structures with enhanced pharmacological properties. The Boc protecting group is instrumental in the stepwise assembly of these complex structures, ensuring that each coupling step proceeds with high fidelity.

Role in Advanced Drug Delivery Systems

The development of effective drug delivery systems is paramount for optimizing the therapeutic efficacy of active pharmaceutical ingredients (APIs). Morpholine derivatives, in general, have been investigated for their potential in creating "smarter" drug delivery systems due to their unique physicochemical properties. tandfonline.com

Improvement of Stability and Release Profiles for Active Pharmaceutical Ingredients

While specific data for this compound is not extensively available, the morpholine scaffold is known to impart favorable properties to drug molecules, including improved metabolic stability. tandfonline.com Polymers containing morpholine units have been explored for the controlled release of drugs. For example, the pH-sensitive nature of the morpholine amine can be utilized to design drug carriers that release their payload in response to specific physiological pH changes, such as those found in tumor microenvironments or within endosomal compartments. rsc.org The incorporation of a functional handle like the carboxymethyl group in this compound would allow for its covalent attachment to a polymer backbone or a larger drug delivery vehicle.

| Property | Potential Contribution of Morpholine Scaffold |

| Metabolic Stability | The saturated heterocyclic ring is often resistant to metabolic degradation. |

| Solubility | The oxygen and nitrogen heteroatoms can participate in hydrogen bonding, influencing aqueous solubility. |

| pH-Sensitivity | The tertiary amine can be protonated, leading to pH-responsive changes in solubility or conformation. |

Strategies for Targeted Therapeutic Delivery

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. The morpholine ring has been identified as a lysosome-targeting moiety. mdpi.com This property is particularly valuable for the delivery of drugs that need to act within this organelle or for the development of lysosomotropic drug delivery systems. The carboxymethyl group of this compound provides a convenient point of attachment for conjugating targeting ligands, such as antibodies or small molecules that recognize specific cell surface receptors, further enhancing the specificity of the delivery system.

Bioconjugation Methodologies for Therapeutic and Diagnostic Applications

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and medicine. The functional groups present in this compound make it a potentially useful tool in this field.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology, designed to interact with and report on biological molecules and systems. The development of such probes often involves the strategic modification of a core scaffold to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties for target engagement. The inherent structural features of this compound, including the Boc-protected amine and the carboxymethyl group, theoretically offer handles for such chemical modifications. However, published research detailing the successful synthesis and application of molecular probes derived from this specific starting material is currently lacking.

Further investigation is required to determine the potential of this compound as a scaffold for the development of novel molecular probes. Such research would entail the chemical derivatization of the molecule and subsequent evaluation of the resulting compounds for their ability to function as probes in various biological assays, such as fluorescence microscopy, flow cytometry, or affinity purification.

Contributions to Chemical Biology and Biochemical Research

Elucidation of Enzyme Mechanisms and Protein-Ligand Interactions

The morpholine (B109124) moiety is a key structural feature in various bioactive molecules and serves as a valuable scaffold in drug development. chemimpex.com Derivatives of 4-Boc-3-carboxymethylmorpholine are utilized in the study of enzyme interactions and the design of specific inhibitors. chemimpex.com The understanding of protein-ligand interactions is fundamental to deciphering complex biological mechanisms, including DNA replication, metabolic pathways, and cellular signaling. nih.gov

The interaction between a protein and a ligand is a highly specific process of molecular recognition that precedes enzyme-catalyzed reactions. nih.gov The morpholine structure can be incorporated into molecules designed to fit into the binding pockets of specific proteins. chemimpex.com The analysis of these interactions helps in understanding the physicochemical mechanisms that govern binding, such as hydrogen bonding and hydrophobic interactions. nih.gov For instance, studies on protein-ligand complexes have shown that certain amino acids, like tryptophan, histidine, and tyrosine, are frequently found in binding pockets. nih.gov By designing morpholine-based ligands, researchers can probe these interactions and elucidate the mechanisms of enzyme function and inhibition. This knowledge is crucial for the rational design of novel therapeutic agents. chemimpex.com

Development and Study of Nucleic Acid Mimetics and Analogues

One of the most significant applications of this compound is in the synthesis of nucleic acid mimetics. These are synthetic analogues of DNA and RNA that can mimic the hybridization properties of natural nucleic acids but often possess enhanced stability or other desirable characteristics.

A notable class of nucleic acid mimetics derived from morpholine structures are the Morpholine Nucleoside Analogues with a carboxymethyl group, often referred to as MorGly. researchgate.net An efficient method has been developed for the synthesis of 2'-aminomethylmorpholino-4'-carboxymethyl nucleoside analogues and their 2'-N-Boc-protected derivatives, which serve as building blocks for creating oligomers using peptide synthesis techniques. researchgate.net The synthesis of these morpholine nucleoside derivatives can start from ribonucleosides and involves a process with high functional group tolerance under mild reaction conditions. nih.gov The process can include the oxidation of ribonucleosides to form dialdehydes, followed by reductive amination. nih.gov Uracil (B121893) and adenine-containing oligomers of MorGly have been successfully synthesized using methods of peptide chemistry. researchgate.net

The ability of MorGly oligomers to form stable complexes with complementary DNA and RNA strands is a critical aspect of their function. The thermal stability of these complementary complexes is a key parameter used to evaluate their binding affinity. researchgate.net Studies have shown that the thermal stability of duplexes formed by MorGly oligomers is significantly dependent on the structure of the heterocyclic base, such as uracil or adenine. researchgate.net

The thermal stability of nucleic acid duplexes, including those formed by synthetic analogues, is a crucial factor in their biological and diagnostic applications. nih.govresearchgate.netnih.gov The melting temperature (Tm) is the temperature at which half of the duplex structures dissociate into single strands and is a primary indicator of stability. mdpi.com The stability of these duplexes can be influenced by factors such as the sequence of the bases and the presence of any modifications. researchgate.net For example, the hybridization of complementary cytosine-rich peptide nucleic acids (PNAs) to guanine-rich RNA sequences results in the formation of stable PNA-RNA duplexes. nih.gov Similarly, MorGly oligomers are designed to bind with high affinity and specificity to their target nucleic acid sequences.

| Length of Oligomer | The number of nucleotide units in the strand. nih.gov | Longer oligomers generally form more stable duplexes. |

Morpholino oligomers, a related class of nucleic acid analogues, are widely used as antisense molecules to regulate gene expression by binding to target mRNA sequences. researchgate.net This binding can inhibit translation initiation, effectively knocking down the expression of a specific gene. researchgate.net This capability makes them powerful tools in developmental biology and for studying gene function. researchgate.netprinceton.edu

Given their specific hybridization properties, MorGly oligomers hold similar promise for applications in gene diagnostics and as molecular biology tools. Their ability to bind to specific nucleic acid sequences allows for the development of probes for detecting genetic material. The enhanced stability and nuclease resistance that are characteristic of many nucleic acid mimetics would be advantageous in these applications. Techniques like Surface Plasmon Resonance (SPR) can be used to quantify morpholino compounds in biological samples, which is valuable for pharmacokinetic and pharmacodynamic studies in both research and therapeutic contexts. researchgate.net

Investigation of Cellular Processes through Chemical Probes

The morpholine scaffold is a key component in the synthesis of molecules used to investigate cellular processes. nih.gove3s-conferences.org While direct studies using this compound as a chemical probe are not extensively documented, its derivatives are integral to creating such tools. For example, morpholine derivatives have been synthesized and evaluated for their potential as anticancer agents by targeting cellular components like carbonic anhydrase and Hypoxia-inducible factor-1 (HIF-1). nih.gov

Chemical probes are essential for dissecting complex biological pathways. For instance, agonists and antagonists of specific receptors, such as the 5-HT1A serotonin (B10506) receptor, are used to study neurological processes. wikipedia.org The development of such specific molecular probes often relies on versatile chemical building blocks like this compound to construct molecules with the desired shape and functionality to interact with specific biological targets. chemimpex.com The ability to synthesize a variety of derivatives from a common starting material facilitates the exploration of structure-activity relationships, which is crucial for optimizing the potency and selectivity of chemical probes. e3s-conferences.org

Future Perspectives and Emerging Research Directions for 4 Boc 3 Carboxymethylmorpholine

Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production

The future utility of 4-Boc-3-Carboxymethylmorpholine in large-scale applications, particularly in pharmaceuticals, hinges on the development of efficient, cost-effective, and environmentally benign synthetic methods. Current research into the synthesis of morpholine (B109124) derivatives often involves multi-step processes that may not be optimal for industrial-scale production. nih.gov Future research will likely focus on several key areas to address these challenges.

One promising direction is the development of one-pot tandem reactions that can construct the morpholine ring and introduce the desired substituents in a single, efficient sequence. For instance, tandem hydroamination and asymmetric transfer hydrogenation reactions have been shown to be effective for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org Adapting such methodologies could provide a more direct and atom-economical route to this compound and its analogs.

Furthermore, there is a growing demand for "green" chemistry in pharmaceutical manufacturing. This involves the use of less hazardous reagents and solvents. A notable example is the use of ethylene (B1197577) sulfate (B86663) as an inexpensive and effective reagent for converting 1,2-amino alcohols into morpholines. organic-chemistry.org Another innovative approach is the use of photocatalytic coupling, which can enable the synthesis of substituted morpholines under mild, continuous flow conditions, offering scalability and safety benefits. acs.org The optimization of a one-pot process using D2O and Raney Nickel for producing deuterated morpholine highlights the potential for scalable and efficient isotopic labeling for use in metabolic studies. researchgate.net

Future research will likely explore these and other novel catalytic systems, including biocatalysis, to create more sustainable and scalable pathways to this compound.

| Synthetic Approach | Description | Potential Advantages for Scalable Production |

| Tandem Reactions | Combines multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste, lower operational costs. |

| Green Chemistry Protocols | Employs less hazardous solvents and reagents, such as water or ethylene sulfate. | Improved safety profile, reduced environmental impact. |

| Photoredox Catalysis | Uses light to drive chemical reactions, often under mild conditions. | High efficiency, scalability through flow chemistry, access to unique reaction pathways. |

| Biocatalysis | Utilizes enzymes to perform specific chemical transformations. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

Advanced Applications in Combinatorial Chemistry and High-Throughput Screening for Lead Optimization

This compound is an ideal scaffold for combinatorial chemistry, a technique used to rapidly synthesize large libraries of related compounds. nih.gov The compound's two key functional groups—the Boc-protected amine and the carboxymethyl group—can be selectively and sequentially modified. The Boc group can be removed to allow for the attachment of a wide variety of substituents to the nitrogen atom, while the carboxylic acid can be converted into amides, esters, or other functional groups. This dual functionality allows for the creation of a vast chemical space from a single starting scaffold.

These combinatorial libraries are essential for high-throughput screening (HTS), a process that tests thousands to millions of compounds for their ability to interact with a biological target. thermofisher.comnuvisan.com The structural diversity generated from the this compound scaffold increases the probability of identifying "hit" compounds. nih.gov Modern HTS platforms can screen millions of compounds per day, making this a powerful approach for early-stage drug discovery. nih.gov

The morpholine ring itself is considered a "privileged structure" in medicinal chemistry because it is found in many bioactive compounds and can favorably influence properties like solubility and metabolic stability. nih.govsci-hub.se By incorporating this scaffold into combinatorial libraries, researchers can generate novel molecules with enhanced "drug-like" properties, streamlining the path from an initial hit to a viable lead compound. nih.gov

Deeper Understanding of Structure-Activity Relationships and Molecular Recognition in Derived Bioactive Compounds

Once a series of active compounds is identified from screening libraries derived from this compound, the next critical step is to understand their structure-activity relationships (SAR). SAR studies investigate how specific changes in a molecule's structure affect its biological activity. e3s-conferences.org For derivatives of this compound, this would involve systematically varying the substituents attached to the morpholine nitrogen and the carboxymethyl group and correlating these changes with potency, selectivity, and other pharmacological parameters.

For example, studies on other morpholine-containing compounds have shown that the substitution pattern on the morpholine ring can dramatically impact biological activity. In a series of mTOR inhibitors, the addition of bridged morpholine structures led to a significant increase in selectivity. researchgate.netsci-hub.se Similarly, in a set of tetrahydroquinoline derivatives, the presence of morpholine and specific electron-withdrawing groups was found to significantly enhance anticancer potency. mdpi.com

Understanding the molecular recognition processes that govern how these molecules bind to their biological targets is also crucial. This involves studying the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the target protein. The morpholine oxygen, for instance, can act as a hydrogen bond acceptor, a feature that is often critical for binding affinity. acs.org Detailed SAR and molecular recognition studies will be essential for rationally designing more potent and selective therapeutic agents based on the this compound scaffold. nih.govnih.gov

| Structural Moiety | Potential Role in Bioactivity | Example from Morpholine Derivatives |

| Morpholine Ring | Acts as a scaffold, influences solubility and metabolic stability. nih.govenamine.net | The morpholine ring in Gefitinib contributes to its pharmacokinetic profile. sci-hub.se |

| Oxygen Atom | Can act as a hydrogen bond acceptor. acs.org | Interacts with key amino acids in the active site of target enzymes. |

| Nitrogen Atom | Point of diversification for attaching various R-groups. | Modifications here can modulate potency and selectivity. |

| Carboxymethyl Side Chain | Can be converted to amides or esters for further diversification. | Amide derivatives often exhibit different binding properties than the parent carboxylic acid. nih.gov |

Expansion of Therapeutic and Diagnostic Utilities in Emerging Disease Areas

The versatility of the morpholine scaffold suggests that derivatives of this compound could find applications in a wide range of diseases. Morpholine-containing compounds have already been investigated as anticancer, antibacterial, antifungal, and antiviral agents. e3s-conferences.orgacs.orgresearchgate.net

A significant area of future research will be the application of these derivatives to emerging and re-emerging infectious diseases, where there is a pressing need for new therapies. sci-hub.se For instance, morpholine-containing compounds have been explored as antibiotic enhancers to combat multidrug-resistant bacteria. nih.gov Others have shown promise as broad-spectrum antivirals against flaviviruses like Dengue and Zika. nih.gov

Beyond infectious diseases, the morpholine scaffold is prevalent in drugs targeting the central nervous system (CNS), including treatments for Alzheimer's and Parkinson's diseases. acs.orgnih.gov The physicochemical properties of the morpholine ring can improve a molecule's ability to cross the blood-brain barrier, a key challenge in developing CNS drugs. acs.org As our understanding of disease biology grows, derivatives of this compound could be tailored to inhibit novel targets in areas like oncology, immunology, and metabolic disorders. mdpi.comresearchgate.net

Furthermore, these compounds could be developed as diagnostic agents. By attaching imaging agents (like fluorescent dyes or radioisotopes) to the this compound scaffold, researchers could create probes to visualize biological processes or to aid in the diagnosis of diseases.

Application of Computational Chemistry and Molecular Modeling for Predictive Design and Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and they will play a crucial role in unlocking the potential of this compound. nih.gov These techniques allow researchers to build three-dimensional models of molecules and their biological targets, providing insights that can guide the design of new compounds.

One key application is predictive design. Using quantitative structure-activity relationship (QSAR) models, researchers can develop mathematical equations that predict the biological activity of a compound based on its structural features. researchgate.net This allows for the in silico screening of virtual libraries of compounds derived from this compound, prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations can predict how a molecule will bind to the active site of a target protein, revealing key interactions and helping to explain the basis of its activity. nih.gov For example, molecular modeling has been used to understand why certain morpholine-containing inhibitors are highly selective for their target kinase. researchgate.netsci-hub.se These insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Generative artificial intelligence is also emerging as a powerful tool for molecular design, capable of creating novel molecular structures with desired properties. researchgate.net By combining these computational approaches, researchers can accelerate the discovery and optimization of new bioactive compounds derived from the versatile this compound scaffold.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 4-Boc-3-Carboxymethylmorpholine in complex matrices?

- Methodology : UV-Vis spectrophotometry is widely used for quantitative determination in pharmaceutical formulations. Critical validation parameters include linearity (calibration curves in the 0.5–50 µg/mL range), accuracy (recovery rates ≥95%), precision (RSD <2%), and specificity (no interference from excipients). For complex biological matrices, HPLC with UV detection (e.g., C18 column, λ = 210–230 nm) is recommended, with method validation per ICH Q2(R1) guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yields?

- Methodology : Key steps include:

- Protection of the morpholine nitrogen using Boc anhydride in dichloromethane (DCM) under inert conditions (yield: 75–85%).

- Carboxymethylation via nucleophilic substitution with chloroacetic acid in the presence of a base (e.g., NaH or K₂CO₃). Solvent choice (THF vs. DMF) impacts reaction kinetics—DMF accelerates the reaction but may require post-synthesis purification .

- Deprotection : Use TFA in DCM (1:4 v/v) for Boc removal, followed by neutralization with aqueous NaHCO₃. Monitor intermediates via TLC (silica gel, Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. What are the critical physicochemical properties (e.g., lipophilicity, stability) of this compound?

- Methodology :

- Lipophilicity : Determine logP via shake-flask method (octanol/water) or HPLC-derived capacity factors (k) using a C18 column and gradient elution (e.g., log k = 1.2–1.5 for this compound) .

- Stability : Conduct accelerated stability studies under varying pH (1–10), temperature (4–40°C), and humidity (40–75% RH). Degradation products (e.g., free morpholine derivatives) can be identified via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-Boc-3-Carboxymorpholine derivatives?

- Methodology :

- Structural confirmation : Use 2D NMR (¹H-¹³C HSQC, HMBC) to verify regioselectivity in carboxymethylation, as positional isomers (e.g., 2- vs. 3-substitution) may lead to divergent bioactivity .

- Assay standardization : Compare IC₅₀ values across studies using uniform cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C). Meta-analyses of dose-response curves can identify outliers due to solvent effects (e.g., DMSO tolerance <1% v/v) .

Q. What experimental designs are optimal for studying the role of this compound in peptide coupling reactions?

- Methodology :

- Design of Experiments (DoE) : Use a factorial design to evaluate variables:

- Coupling agents : HATU vs. EDCl/HOBt (molar ratios 1:1–1:3).

- Solvent polarity : DMF (high polarity) vs. THF (low polarity).

- Temperature : 0°C (slow kinetics) vs. 25°C (room temperature).

- Response metrics : Monitor coupling efficiency via LC-MS (target peptide purity ≥90%) and side-product formation (e.g., racemization via CD spectroscopy) .

Q. How can researchers address low reproducibility in Boc-deprotection steps during scale-up synthesis?

- Methodology :

- Kinetic analysis : Use in-situ FTIR to track TFA-mediated deprotection rates. Optimize stoichiometry (e.g., TFA:substrate = 5:1 mol/mol) and mixing efficiency (Reynolds number >10,000 for turbulent flow in reactors).

- Byproduct mitigation : Introduce scavengers (e.g., triisopropylsilane) to suppress carbocation formation. Post-deprotection, employ ion-exchange chromatography (e.g., Dowex® resin) to remove residual TFA .

Data-Driven Insights

Key Recommendations for Methodological Rigor

- Analytical validation : Include system suitability tests (e.g., USP tailing factor <2) for HPLC methods to ensure column performance .

- Synthetic troubleshooting : Use in-line PAT tools (e.g., ReactIR™) for real-time monitoring of intermediates .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.